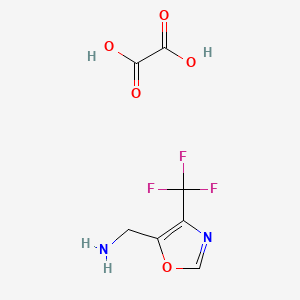
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a chemical compound with the molecular formula C7H7F3N2O5. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate typically involves the reaction of 4-(trifluoromethyl)oxazole with methanamine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction mixture is heated to a specific temperature to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target molecules, leading to various biological effects. The compound may interact with enzymes, receptors, or DNA, modulating their activity and resulting in specific physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methyl)oxazol-5-yl)methanamine oxalate
- (4-Chloromethyl)oxazol-5-yl)methanamine oxalate
- (4-Bromomethyl)oxazol-5-yl)methanamine oxalate
Uniqueness
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C7H7F3N2O5 |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
oxalic acid;[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C5H5F3N2O.C2H2O4/c6-5(7,8)4-3(1-9)11-2-10-4;3-1(4)2(5)6/h2H,1,9H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
MLAZGCZRGKWFPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(O1)CN)C(F)(F)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


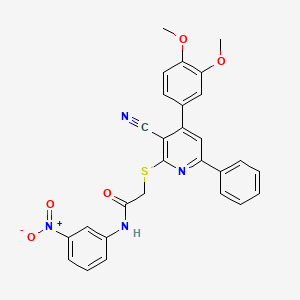
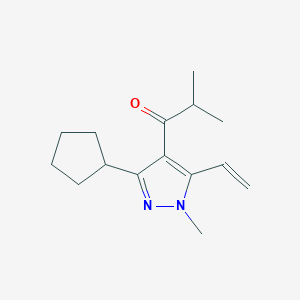
![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055385.png)
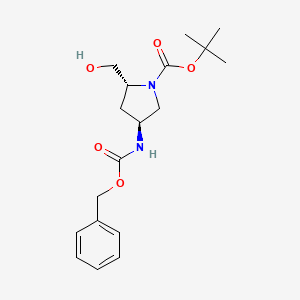
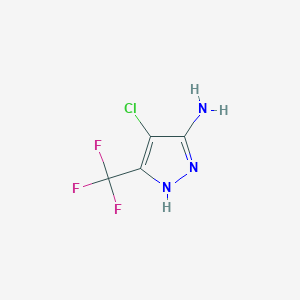
![(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15055396.png)
![2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15055414.png)

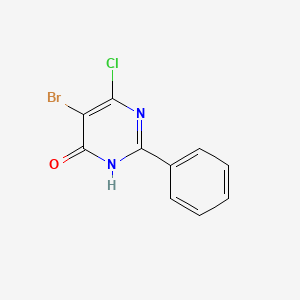
![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)

![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
